2-(difluoromethoxy)-4-fluoro-1-methylbenzene
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFYLJQRDLDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Phenolic Precursors
A widely used method involves starting from 2-fluoro-4-methylphenol or related hydroxy-substituted fluoro-methylbenzenes. The hydroxyl group is replaced by the difluoromethoxy group through nucleophilic substitution using difluoromethylating agents under basic conditions.
- Typical Procedure:
- React 2-fluoro-4-methylphenol with difluoromethyl ether or a difluoromethylating reagent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen’s reagent) in the presence of a base like potassium carbonate.
- The reaction is carried out under reflux or ambient temperature depending on the reagent and solvent system.
- Solvents like acetonitrile or dimethylformamide are commonly used.
- The reaction typically proceeds via substitution of the phenolic hydroxyl with difluoromethoxy, yielding the target compound.
This method is supported by reports where difluoromethylation of hydroxy-arenes was achieved efficiently with yields often exceeding 80%.
Fluorodesulfurization of Thionoesters
An alternative approach involves the fluorodesulfurization of aromatic thionoesters:
- Procedure Outline:
- Starting from methyl benzenecarbothioate derivatives, the thionoester is treated with diethylaminosulfur trifluoride (DAST) and catalytic SnCl4 at low temperature (0°C).
- The reaction converts the thionoester into the difluoromethoxy-substituted benzene via replacement of the sulfur-containing group.
- After reaction completion, workup involves quenching with aqueous sodium bicarbonate and purification by silica gel chromatography.
- This method has demonstrated high yields (~89%) and good selectivity for difluoromethoxylation.
Catalytic Radical Difluoromethoxylation
Recent advances include photoredox catalysis for radical difluoromethoxylation of arenes:
- Key Features:
- Use of visible light (e.g., blue LED) to activate a photocatalyst.
- Generation of difluoromethoxy radicals from suitable precursors.
- Radical addition to aromatic substrates under mild conditions.
- This method allows for regioselective difluoromethoxylation and is compatible with various functional groups.
- Reaction optimization involves screening catalysts, reagents, and solvent systems to maximize yield and selectivity.
- Industrial synthesis often adapts the nucleophilic substitution route due to its straightforward reaction setup and scalability.
- Continuous flow reactors can be employed to improve heat and mass transfer, increasing yield and purity.
- Purification techniques such as distillation and crystallization are used to isolate the product with high purity.
- Use of environmentally benign solvents and minimizing hazardous reagents are ongoing goals in process optimization.
The preparation of 2-(difluoromethoxy)-4-fluoro-1-methylbenzene is primarily achieved by:
- Substitution of hydroxy groups on fluoro-methylbenzenes with difluoromethoxy groups using difluoromethylating agents under basic conditions.
- Fluorodesulfurization of aromatic thionoesters using reagents like DAST for high-yield difluoromethoxylation.
- Emerging photoredox catalytic methods enabling radical difluoromethoxylation under mild and selective conditions.
Each method offers distinct advantages concerning yield, reaction conditions, and scalability, allowing selection based on desired application and resource availability.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Anti-inflammatory Applications
The difluoromethoxy group enhances the biological activity of compounds, making derivatives of 2-(difluoromethoxy)-4-fluoro-1-methylbenzene potential candidates for pharmaceutical development. Notably, difluoromethoxy benzene derivatives have been investigated for their efficacy as antibacterial agents and anesthetics. For instance, the compound is structurally related to Roflumilast, a selective enzyme inhibitor used to treat chronic obstructive pulmonary disease (COPD) by reducing inflammation .
Case Study: Roflumilast
- Mechanism : Roflumilast inhibits phosphodiesterase 4 (PDE4), leading to decreased inflammation in the lungs.
- Clinical Relevance : It has shown significant efficacy in improving lung function and reducing exacerbations in COPD patients.
Agrochemicals
Pesticides and Herbicides
The compound is also utilized in the development of agrochemicals. It features prominently in several pesticides and herbicides, such as Flucythrinate and Pyraflufen, which are designed to control agricultural pests effectively . The incorporation of difluoromethoxy groups enhances the lipophilicity and biological activity of these compounds.
Table: Agrochemical Applications
| Compound | Type | Application |
|---|---|---|
| Flucythrinate | Insecticide | Controls a range of agricultural pests |
| Pyraflufen | Herbicide | Effective against broadleaf weeds |
Materials Science
Liquid Crystals
The high polarity of the difluoromethoxy group contributes to the development of liquid crystal displays (LCDs). The compound's ability to form nematic liquid crystals is attributed to its polar nature and potential for aromatic stacking interactions . This property makes it valuable in the electronics industry.
Case Study: Liquid Crystal Displays
- Properties : Compounds with difluoromethoxy groups exhibit enhanced dielectric properties due to their permanent dipoles.
- Applications : Used in high-performance LCDs for televisions and smartphones.
Synthetic Chemistry
Fluoro-carbonylation Reactions
Recent advancements have demonstrated the utility of this compound in fluoro-carbonylation processes. It acts as both a carbon monoxide and fluorine source under palladium-catalyzed conditions, facilitating the synthesis of complex organic molecules . This method showcases the compound's versatility in synthetic organic chemistry.
Table: Synthetic Applications
| Reaction Type | Role of Compound | Outcome |
|---|---|---|
| Fluoro-carbonylation | CO and F source under Pd-catalysis | Synthesis of bioactive derivatives |
| Direct difluoromethylation | Reagent for site-selective functionalization | Access to difluoromethylated arenes |
Research Insights
Recent studies have highlighted the growing interest in difluoromethoxy compounds due to their unique properties that enhance pharmacokinetic profiles in drug development . Research indicates that these compounds can modulate lipophilicity and improve permeability across biological membranes, making them suitable for lead-like drug structures.
Mechanism of Action
The mechanism by which 2-(difluoromethoxy)-4-fluoro-1-methylbenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and applications:
Table 1: Structural and Functional Comparison of 2-(Difluoromethoxy)-4-fluoro-1-methylbenzene with Analogs
Key Research Findings:
Reactivity in Cross-Coupling Reactions :
- The target compound’s boronic ester derivative (e.g., 2-[2-(difluoromethoxy)-4-fluoro-phenyl]-1,3,2-dioxaborolane) is extensively used in Suzuki-Miyaura couplings to synthesize pharmaceuticals .
- Compared to brominated analogs (e.g., 1-bromo-4-fluoro-2-methylbenzene), the difluoromethoxy group enhances electron deficiency, improving coupling efficiency with electron-rich partners.
Stability and Oxidation Sensitivity :
- Difluoromethoxy-containing compounds (e.g., pantoprazole intermediates) are prone to overoxidation under harsh conditions, forming sulfone byproducts . This contrasts with trifluoromethoxy analogs (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene ), which exhibit greater oxidative stability due to the stronger C-F bonds.
Physicochemical Properties :
- Lipophilicity: The difluoromethoxy group increases lipophilicity compared to methoxy (-OCH₃) but less so than trifluoromethoxy (-OCF₃), impacting solubility and membrane permeability in drug design .
- Melting/Boiling Points: Halogenated analogs (e.g., 4-bromo-1-difluoromethyl-2-fluorobenzene ) generally exhibit higher melting points due to stronger intermolecular forces.
Structural Similarity vs. Functional Divergence :
- Despite high structural similarity (e.g., 0.95 similarity index for 1-bromo-4-fluoro-2-methylbenzene ), substituent differences drastically alter reactivity. Bromo groups favor nucleophilic substitution, while difluoromethoxy groups direct reactivity toward cross-coupling.
Biological Activity
2-(Difluoromethoxy)-4-fluoro-1-methylbenzene, also known as difluoromethylated phenolic compounds, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H8F3O
- Molecular Weight : 192.16 g/mol
- CAS Number : 1214333-40-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's difluoromethoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that difluoromethylated compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against prostate cancer cells (DU-145) with values around 0.68 μM.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in vitro, with effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. Studies indicate that the compound exhibits higher permeability compared to non-fluorinated analogs, which enhances its potential as a therapeutic agent .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2-(difluoromethoxy)-4-fluoro-1-methylbenzene?
The synthesis typically involves halogenation and substitution reactions. A standard method reacts 4-fluoro-1-methylphenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) at 50–80°C for 12–24 hours in solvents like DMSO or acetonitrile . Industrial-scale methods may use continuous flow reactors to enhance yield and purity.
Q. How is the compound structurally characterized?
Techniques include ¹H/¹⁹F NMR to confirm substitution patterns (e.g., difluoromethoxy group at position 2) and GC-MS for purity analysis. Canonical SMILES (e.g., CC1=CC(=C(C=C1)Cl)OC(F)F) and InChI keys (e.g., MSQWWFRWHKYEAU-UHFFFAOYSA-N) are critical for database referencing .
Q. What are the primary chemical reactions involving this compound?
Key reactions include:
- Nucleophilic substitution : Chlorine atoms react with amines or thiols to form derivatives.
- Suzuki–Miyaura coupling : Forms biaryl compounds using Pd catalysts .
- Oxidation/Reduction : Controlled oxidation yields quinones, while reduction removes halogen groups .
Advanced Research Questions
Q. How do reaction conditions influence substitution selectivity in this compound?
Selectivity depends on solvent polarity (e.g., DMSO stabilizes transition states), temperature (higher temps favor electrophilic substitution at the para position), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions). Competing pathways (e.g., difluoromethoxy vs. methyl group reactivity) require kinetic studies .
Q. What strategies resolve contradictions in reported reaction yields?
Discrepancies arise from trace moisture (deactivates catalysts) or competing side reactions (e.g., overoxidation). Mitigation includes:
- Strict anhydrous conditions (e.g., molecular sieves).
- In-situ monitoring (e.g., HPLC) to optimize reaction termination .
Q. How does the difluoromethoxy group impact biological activity compared to methoxy analogs?
The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. In antimicrobial assays, it shows 3–5× higher potency than methoxy analogs due to stronger hydrogen-bonding interactions with target enzymes .
Q. What computational methods predict reactivity trends in derivatives?
Density functional theory (DFT) models assess electronic effects (e.g., fluorine’s electronegativity lowers LUMO energy, favoring nucleophilic attacks). Retrosynthesis tools (e.g., AI-driven platforms) propose routes using databases like Reaxys or Pistachio .
Q. How are data discrepancies in biological assays addressed?
Conflicting results (e.g., IC₅₀ variations in kinase inhibition) are resolved via:
- Standardized protocols (fixed incubation times, solvent controls).
- Orthogonal assays (SPR for binding affinity vs. cell-based viability tests) .
Methodological Guidance
Designing a kinetic study for substitution reactions
- Step 1 : Vary temperature (40–100°C) and solvent (polar vs. nonpolar).
- Step 2 : Use pseudo-first-order kinetics to calculate rate constants.
- Step 3 : Validate with Arrhenius plots to identify activation barriers .
Optimizing catalytic coupling reactions
- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., PdCl₂ vs. Pd(OAc)₂).
- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric control.
- Post-reaction analysis : Purify via flash chromatography (hexane/EtOAc gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
